molecular formula C21H18D5NO3 B1163926 RCS-4 N-(5-hydroxypentyl) metabolite-d5

RCS-4 N-(5-hydroxypentyl) metabolite-d5

Cat. No.: B1163926
M. Wt: 342.4
InChI Key: NIQWYBPFQLBKGZ-YNVVSFNJSA-N
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Description

Contextualization of Novel Psychoactive Substances (NPS) in Academic Inquiry

The emergence of Novel Psychoactive Substances (NPS) represents a significant and evolving challenge for public health and forensic science. Since 2009, legislative actions to control synthetic cannabinoids have inadvertently spurred the creation of new compounds designed to circumvent legal restrictions. nih.gov One such compound is RCS-4, or 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone, a potent cannabinoid receptor agonist that has been identified in herbal smoking blends. nih.gov The continuous introduction of NPS into the market necessitates ongoing academic and scientific inquiry to identify these substances and understand their metabolic fate in the human body. nih.gov

Overview of Synthetic Cannabinoid Classes and Biotransformation Significance

Synthetic cannabinoids are a broad class of compounds, such as RCS-4, that are structurally similar to JWH compounds. biomol.comcaymanchem.comcaymanchem.com They are designed to mimic the effects of cannabis by acting as agonists for the cannabinoid receptors CB₁ and CB₂. wikipedia.org

A critical aspect of synthetic cannabinoid research is biotransformation, the process by which these substances are metabolized in the body. Extensive metabolism means that the parent compound is often not detectable in urine samples collected for clinical and forensic investigations. nih.gov Instead, various metabolites predominate, making their identification essential for confirming the consumption of a specific synthetic cannabinoid. nih.govcaymanchem.com For many of these compounds, metabolites are found in urine almost entirely as glucuronide conjugates, which requires an enzymatic hydrolysis step before analysis can proceed. biomol.comcaymanchem.comcaymanchem.com

Specific Focus on RCS-4 Metabolic Pathways and Key Metabolites

RCS-4, first reported in 2010, undergoes extensive Phase I and Phase II metabolism in humans. nih.gov Research using human hepatocytes has been instrumental in elucidating its metabolic pathways, identifying numerous metabolites not previously reported. nih.gov The primary metabolic transformations include hydroxylation, carboxylation, and O-demethylation, followed by glucuronidation or sulfation. nih.govglpbio.com

Key metabolic pathways for RCS-4 include:

Hydroxylation: This can occur on the N-pentyl chain, producing hydroxylated metabolites like the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites. nih.govbiomol.com Dihydroxylated metabolites, where hydroxylation occurs on both the alkyl chain and the phenyl group, have also been identified. caymanchem.com

Carboxylation: The N-alkyl chain can be carboxylated, leading to metabolites such as the RCS-4 N-(5-carboxypentyl) metabolite. biomol.com

O-demethylation: The methoxy (B1213986) group on the phenyl ring can be removed. glpbio.com

The identification of these metabolites is crucial as studies on similar synthetic cannabinoids have shown that metabolites can retain significant binding affinity and agonist potency at cannabinoid receptors. nih.gov

Table 1: Selected Metabolites of RCS-4 This table is interactive. You can sort and filter the data.

Metabolite Name Abbreviation/Alternate Name Key Metabolic Modification Reference
RCS-4 N-(5-hydroxypentyl) metabolite (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methoxyphenyl)-methanone Hydroxylation of the N-pentyl chain caymanchem.com
RCS-4 N-(4-hydroxypentyl) metabolite (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxyphenyl)-methanone Hydroxylation of the N-pentyl chain biomol.com
RCS-4 N-(5-carboxypentyl) metabolite RCS-4 N-pentanoic acid metabolite Carboxylation of the N-pentyl chain biomol.com
RCS-4 M9 metabolite RCS-4 N-(4-hydroxypentyl)phenol metabolite Dihydroxylation (alkyl and phenyl groups) caymanchem.com
RCS-4 M10 metabolite Not Applicable O-demethylation and Monohydroxylation glpbio.com

Academic Rationale for Studying Deuterated Metabolites in Analytical Science

In analytical science, particularly in quantitative analysis using mass spectrometry (MS), an internal standard is essential for achieving accurate and reliable results. aptochem.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte being measured. aptochem.comkcasbio.com RCS-4 N-(5-hydroxypentyl) metabolite-d5 is a deuterated form of the primary RCS-4 metabolite, designed specifically for use as an internal standard. biomol.comcaymanchem.com

The academic and scientific rationale for using deuterated metabolites like this compound is multifaceted:

Compensation for Matrix Effects: Biological samples like plasma and urine are complex matrices that can suppress or enhance the ionization of an analyte in an MS source, leading to inaccurate quantification. kcasbio.comclearsynth.com Because a deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects, allowing for accurate normalization of the signal. aptochem.comkcasbio.com

Improved Accuracy and Precision: Deuterated internal standards account for variability during sample preparation, extraction, and instrument injection, which significantly improves the robustness and reproducibility of the analytical method. aptochem.comclearsynth.com

Enhanced Method Reliability: Regulatory bodies often favor methods that incorporate SIL internal standards. kcasbio.com Their use can reduce method development time and prevent assay failures that might occur with a less suitable surrogate standard. kcasbio.com

The use of deuterium (B1214612) is preferred for isotopic labeling because of the abundance of hydrogen in organic molecules and the lower cost compared to 13C or 15N labeling. aptochem.com The deuterated standard must have a sufficient mass increase to be distinguished from the natural isotopic distribution of the unlabeled analyte. aptochem.com this compound, with five deuterium atoms, meets this requirement for its intended use in quantifying the corresponding RCS-4 metabolite by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry. biomol.comcaymanchem.com

Table 2: Chemical and Physical Properties This table is interactive. You can sort and filter the data.

Property This compound RCS-4 N-(5-hydroxypentyl) metabolite
Formal Name (1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methoxyphenyl)-methanone
CAS Number 2703972-65-8 1379604-66-6
Molecular Formula C₂₁H₁₈D₅NO₃ C₂₁H₂₃NO₃
Formula Weight 342.4 337.4
Purity >99% deuterated forms (d1-d5) ≥98%
Application Internal standard for quantification by GC- or LC-MS Analytical reference standard
Reference biomol.comcaymanchem.com caymanchem.com

Properties

Molecular Formula

C21H18D5NO3

Molecular Weight

342.4

InChI

InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3/i3D,4D,7D,8D,15D

InChI Key

NIQWYBPFQLBKGZ-YNVVSFNJSA-N

SMILES

O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone

Origin of Product

United States

Metabolic Characterization and Biotransformation Pathways

Elucidation of Phase I Metabolic Transformations

Phase I metabolism of RCS-4 involves the introduction or unmasking of functional groups, primarily through oxidation. droracle.ai These reactions, catalyzed mainly by the cytochrome P450 (CYP) enzyme system, convert the lipophilic parent compound into more polar derivatives, preparing them for Phase II conjugation or direct excretion. nih.govdroracle.ai For RCS-4, the main Phase I transformations include hydroxylation at various positions and oxidation of the resulting alcohol to a carboxylic acid. nih.gov

Hydroxylation Mechanisms of the N-Alkyl Side Chain

A significant pathway in the Phase I metabolism of RCS-4 is the hydroxylation of its N-pentyl side chain. This aliphatic chain is susceptible to oxidation at several carbon positions. The formation of the RCS-4 N-(5-hydroxypentyl) metabolite occurs via hydroxylation at the terminal (omega, ω) carbon of the pentyl group. caymanchem.com However, hydroxylation can also occur at other positions, such as the fourth carbon, leading to the formation of the RCS-4 N-(4-hydroxypentyl) metabolite. bertin-bioreagent.com These reactions are a common metabolic fate for synthetic cannabinoids possessing N-alkyl chains. nih.gov

Table 1: Major Hydroxylated Metabolites of RCS-4

Metabolite Name Position of Hydroxylation Reference
RCS-4 N-(5-hydroxypentyl) metabolite Terminal (ω) position of the N-pentyl chain caymanchem.com
RCS-4 N-(4-hydroxypentyl) metabolite Sub-terminal (ω-1) position of the N-pentyl chain bertin-bioreagent.com

Oxidation to Carboxylic Acid Derivatives

Following the initial hydroxylation of the N-pentyl side chain to a primary alcohol, further oxidation can occur. libretexts.org The primary alcohol group of the N-(5-hydroxypentyl) metabolite is oxidized, likely first to an aldehyde and then to a carboxylic acid, forming the RCS-4 N-pentanoic acid metabolite. nih.govyoutube.comlibretexts.org This conversion is a common metabolic route for primary alcohols and is facilitated by strong oxidizing agents within the body. britannica.comchemeurope.com The identification of this carboxylic acid derivative confirms a multi-step oxidative pathway for the N-alkyl chain of RCS-4. nih.govuni.lu

Table 2: Oxidized Metabolites of RCS-4

Metabolite Name Metabolic Pathway Reference
RCS-4 N-pentanoic acid metabolite Oxidation of N-(5-hydroxypentyl) metabolite nih.gov

Comparative Analysis with Metabolism of Structurally Related Synthetic Cannabinoids

The metabolic pathways observed for RCS-4 show significant similarities to those of other structurally related synthetic cannabinoids, such as JWH-018, JWH-073, and JWH-122. nih.gov Hydroxylation of the N-alkyl chain and the indole (B1671886) ring are consistently the most prevalent Phase I reactions across this class of compounds. nih.govpsu.edu For instance, JWH-018, which also has an N-pentyl chain, undergoes extensive hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions of this chain. nih.govmdpi.com Furthermore, N-dealkylation and demethylation are other shared metabolic routes. nih.gov This comparative analysis suggests a predictable pattern of metabolism for N-alkylindole-based synthetic cannabinoids, which is crucial for identifying potential metabolites of newly emerging analogues.

Table 3: Comparative Metabolic Pathways of RCS-4 and JWH-018

Metabolic Reaction Occurs in RCS-4 Occurs in JWH-018 Reference
N-Alkyl Chain Hydroxylation Yes Yes nih.govnih.gov
Indole Ring Hydroxylation Yes Yes nih.govpsu.edu
Oxidation to Carboxylic Acid Yes Yes nih.govnih.gov
N-Dealkylation Yes Yes nih.govpsu.edu

Investigation of Phase II Metabolic Conjugation

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous polar molecules. uomus.edu.iqreactome.org This process significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body via urine or bile. drughunter.com For RCS-4 metabolites, the most prominent Phase II reaction is glucuronidation. nih.govnih.gov

Glucuronidation Pathways and Enzymatic Requirements

Glucuronidation is the primary Phase II pathway for the hydroxylated metabolites of RCS-4. nih.govnih.gov The hydroxyl groups introduced during Phase I, whether on the N-pentyl chain or the indole ring, serve as attachment points for glucuronic acid. nih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The process requires an activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), which acts as the donor of the glucuronyl moiety. uomus.edu.iq Studies have shown that the N-(5-hydroxypentyl) metabolite is almost entirely conjugated with glucuronic acid in urine samples. biomol.comcaymanchem.com The resulting glucuronide conjugates are highly polar and readily excreted. nih.gov

Table 4: Identified Glucuronidated Metabolites of RCS-4

Metabolite Class Specific Metabolites Identified Reference
Monohydroxylation/glucuronidation M10, M12, M14 nih.gov
Dihydroxylation/glucuronidation M4 nih.gov
O-demethylation/glucuronidation M13 nih.gov

In Vitro Biotransformation Studies

In vitro models are indispensable tools for elucidating the metabolic fate of xenobiotics like RCS-4. These systems allow for controlled investigation of specific metabolic reactions and the enzymes responsible for them.

Human liver microsomes (HLM) are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are a widely used in vitro system for studying drug metabolism. nih.gov HLMs are rich in Phase I enzymes, such as the cytochrome P450 (CYP) superfamily, and Phase II enzymes, including UDP-glucuronosyltransferases (UGTs). nih.gov By incubating a compound like the RCS-4 N-(5-hydroxypentyl) metabolite with HLM in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), researchers can specifically study its glucuronidation. nih.gov This model is critical for predicting metabolic pathways, identifying potential drug-drug interactions, and characterizing the specific enzymes involved in the biotransformation process. nih.govnih.gov

The glucuronidation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). caymanchem.com These enzymes, particularly those in the UGT1A and UGT2B families, are responsible for conjugating glucuronic acid to various substrates. nih.gov To pinpoint which specific UGT isoforms are responsible for metabolizing a particular compound, scientists use microsomes from cells that have been engineered to express a single, specific UGT isoform (cDNA-expressed UGTs). nih.gov

While studies specifically detailing the UGT isoform profile for RCS-4 are not available, research on other hydroxylated cannabinoids provides a strong basis for inference. Studies on the metabolites of classic cannabinoids have shown that specific UGT isoforms are responsible for their glucuronidation. For instance, the hydroxylated metabolite of THC is specifically glucuronidated by UGT1A9 and UGT1A10. nih.govcaymanchem.com UGT1A9, UGT2B7, and UGT1A10 have also been identified as key enzymes in the metabolism of various cannabinoids. nih.govnih.gov Given that the RCS-4 N-(5-hydroxypentyl) metabolite possesses a terminal hydroxyl group, it is highly probable that these same UGT isoforms, particularly the hepatic UGT1A9 and extrahepatic UGT1A10, play a significant role in its conjugation. nih.gov

Table 1: Key UGT Isoforms Involved in Cannabinoid Glucuronidation This table summarizes findings from studies on classic cannabinoids, which are informative for understanding the metabolism of synthetic cannabinoids like RCS-4.

UGT Isoform Substrate(s) Typical Location Reference(s)
UGT1A9 11-hydroxy-Δ9-THC (THC-OH), Cannabinol (CBN) Liver, Kidney nih.govnih.gov
UGT1A10 11-hydroxy-Δ9-THC (THC-OH), Cannabinol (CBN) Extrahepatic (Intestine) nih.govcaymanchem.com
UGT2B7 Cannabidiol (CBD), Cannabinol (CBN) Liver nih.govnih.gov
UGT1A1 11-nor-9-carboxy-Δ9-THC (THC-COOH) Liver nih.govcaymanchem.com

| UGT1A3 | 11-nor-9-carboxy-Δ9-THC (THC-COOH) | Liver | nih.govcaymanchem.com |

Beyond simple hydroxylation, the N-pentyl side chain of RCS-4 is subject to further oxidative processes, including dehydrogenation. This metabolic step involves the oxidation of a hydroxyl group to a ketone. Studies have tentatively identified urinary metabolites of RCS-4 where the N-pentyl chain has been oxidized to a ketone. nih.gov For the RCS-4 N-(5-hydroxypentyl) metabolite, this would involve dehydrogenation to form a terminal aldehyde, which would then likely be rapidly oxidized further to a carboxylic acid.

Indeed, research using human hepatocytes has confirmed the presence of metabolites resulting from extensive oxidation of the N-pentyl chain. nih.gov These studies identified the formation of RCS-4 N-pentanoic acid metabolites, which result from the hydroxylation of the terminal methyl group followed by subsequent oxidation/dehydrogenation steps to form a carboxylic acid. nih.gov

Table 2: Identified Products of RCS-4 N-Pentyl Chain Oxidation

Metabolite Type Description Reference(s)
Hydroxylated Metabolite Hydroxylation at various positions on the pentyl chain (e.g., N-(5-hydroxypentyl)). nih.govnih.gov
Ketone Metabolite Oxidation of a secondary alcohol on the pentyl chain to a ketone. nih.gov

| Carboxylic Acid Metabolite | Oxidation of the terminal hydroxypentyl group to a pentanoic acid. | nih.gov |

Isomeric Metabolite Differentiation and Characterization

A significant analytical challenge in studying RCS-4 metabolism is the existence of numerous isomers. These isomers can be structural, where atoms are connected in a different order, or positional, where functional groups are located at different positions on the molecular scaffold. For example, hydroxylation of the N-pentyl chain of RCS-4 can occur at different carbon atoms, leading to the formation of positional isomers such as the RCS-4 N-(4-hydroxypentyl) metabolite and the RCS-4 N-(5-hydroxypentyl) metabolite. nih.gov

These isomers often have identical mass-to-charge ratios (m/z) and can exhibit very similar fragmentation patterns in mass spectrometry, making their differentiation difficult. nih.gov However, they typically have slightly different retention times in chromatographic systems. Therefore, techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) are essential for their separation and characterization. nih.govnih.gov The subtle differences in their mass spectra and their distinct chromatographic elution times allow for their unambiguous identification, which is critical for accurately mapping the metabolic profile of RCS-4. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

The separation of RCS-4 N-(5-hydroxypentyl) metabolite-d5 from complex biological matrices and potential isomers is predominantly achieved through high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry. waters.comnih.gov Gas chromatography (GC) can also be utilized, typically requiring derivatization of the analyte. mdpi.com

High-Performance Liquid Chromatography (HPLC) Systems

HPLC and UHPLC systems offer robust and efficient separation of synthetic cannabinoid metabolites. The choice of stationary phase, mobile phase composition, and elution mode are critical parameters that are optimized to achieve the desired resolution and analysis time.

The selection of the HPLC column is a pivotal step in method development. The choice of stationary phase chemistry dictates the primary mode of interaction with the analyte and thus the retention and selectivity of the separation. For synthetic cannabinoid metabolites like RCS-4 N-(5-hydroxypentyl) metabolite, several types of reversed-phase columns are commonly employed.

C18 (Octadecyl) Columns: C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity and versatility. chromatographyonline.com They separate compounds primarily based on hydrophobic interactions. For the analysis of synthetic cannabinoids and their metabolites, C18 columns provide good retention and separation. oup.comresearchgate.net The separation of 17 cannabinoids has been demonstrated on a C18 column, highlighting its utility in this analytical field.

Biphenyl (B1667301) Columns: Biphenyl stationary phases offer alternative selectivity compared to traditional C18 columns. They provide a combination of hydrophobic and π-π interactions, which can be particularly advantageous for separating aromatic and unsaturated compounds. restek.comnacalaiusa.com This can lead to enhanced resolution of structurally similar synthetic cannabinoid metabolites. chromatographyonline.comrestek.com The unique selectivity of biphenyl columns can be beneficial for resolving target analytes from matrix interferences. restek.com

PFP (Pentafluorophenyl) Columns: PFP columns are another valuable tool for the analysis of complex mixtures. The pentafluorophenyl phase provides a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability makes PFP columns particularly effective for separating halogenated compounds and positional isomers, which are common among synthetic cannabinoids and their metabolites. gcms.cz

Stationary PhasePrimary Interaction MechanismsSuitability for this compound Analysis
C18 Hydrophobic interactionsGood general-purpose retention and separation of synthetic cannabinoid metabolites.
Biphenyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic and unsaturated compounds, potentially improving resolution from matrix components.
PFP Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsAlternative selectivity, particularly useful for separating isomers and polar metabolites.

Gradient elution is the standard technique for analyzing complex samples containing compounds with a wide range of polarities, such as a panel of synthetic cannabinoid metabolites. chromatographyonline.com In a typical reversed-phase setup, the mobile phase consists of an aqueous component (often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.gov

The gradient program involves changing the proportion of the organic solvent over time. A typical gradient for the analysis of synthetic cannabinoids might start with a lower percentage of the organic solvent to retain polar compounds and gradually increase the organic content to elute more hydrophobic compounds.

Example of a Generic Gradient Elution Program:

Time (min)% Aqueous (e.g., 0.1% Formic Acid in Water)% Organic (e.g., Acetonitrile)
0.07030
1.54060
5.51090
6.51090
7.07030
10.07030

This table represents a generalized gradient and would require optimization for the specific analysis of this compound.

Optimizing the mobile phase composition, including the type of organic solvent and the concentration of additives, is crucial for achieving the desired chromatographic performance. mastelf.comnih.gov For instance, one study on the analysis of JWH-122, JWH-210, and UR-144 metabolites utilized a gradient with 2 mM ammonium formate and 0.1% formic acid in both the aqueous and organic phases. nih.gov

The flow rate and total run time of the analysis are important parameters that are balanced to achieve adequate separation while maintaining high throughput. In UHPLC systems, higher flow rates can be used without a significant loss of resolution, leading to shorter analysis times. waters.com A study analyzing 32 synthetic cannabinoid metabolites utilized a method with a total run time of 11 minutes. nih.gov Another method for the analysis of 13 synthetic cannabinoids had a run time of 8.2 minutes with a flow rate of 0.5 mL/min. oup.com The specific flow rate and run time for an assay involving this compound would be dependent on the column dimensions, particle size, and the complexity of the sample matrix.

Gas Chromatography (GC) Applications

While LC-MS/MS is more commonly used for the analysis of synthetic cannabinoid metabolites due to their polarity and thermal lability, GC-MS can also be employed. mdpi.com However, the hydroxyl group in RCS-4 N-(5-hydroxypentyl) metabolite makes it a polar compound, which generally requires a derivatization step before GC analysis to improve its volatility and chromatographic behavior. mdpi.comfrontiersin.org This process adds an extra step to the sample preparation workflow.

Mass Spectrometric Detection Principles

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. caymanchem.combiomol.com When coupled with a chromatographic separation technique, it provides a powerful tool for the definitive identification and quantification of the analyte.

In the context of analyzing this compound, electrospray ionization (ESI) is a commonly used ionization technique, typically operated in positive ion mode. oup.com The deuterated metabolite, along with its non-deuterated counterpart, will be ionized to produce a protonated molecule, [M+H]+.

For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, most often in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process provides a high degree of selectivity, as it requires the analyte to meet two mass-to-charge ratio criteria (precursor and product ion).

The five deuterium (B1214612) atoms on the indole (B1671886) ring of this compound result in a mass shift of +5 Da compared to the non-deuterated metabolite. caymanchem.combiomol.com This mass difference allows the two compounds to be distinguished by the mass spectrometer, even if they co-elute chromatographically.

A study on the metabolism of RCS-4 identified the methoxyphenyl acylium ion (m/z 135.0442) as a major fragment ion. nih.gov This information is valuable for developing MRM methods. For this compound, one would expect the precursor ion to be at m/z 343.2 (M+H)+, and a potential product ion could correspond to the deuterated indole fragment or other characteristic fragments. The exact MRM transitions would need to be determined by direct infusion of the analytical standard into the mass spectrometer. oup.com

Triple Quadrupole Mass Spectrometry (LC-MS/MS, GC-MS/MS)

Triple quadrupole mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for targeted quantitative analysis. This is due to its high selectivity and sensitivity, achieved through the use of Multiple Reaction Monitoring (MRM). chemrxiv.org For the analysis of RCS-4 N-(5-hydroxypentyl) metabolite, its deuterated internal standard, this compound, is used to correct for matrix effects and variations in sample preparation and instrument response. researchgate.net

MRM is a highly specific acquisition mode where the first quadrupole (Q1) is set to select a specific precursor ion, which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is then set to monitor for a specific product ion. This precursor-to-product ion transition is a unique signature of the target analyte. For quantitative analysis, typically two MRM transitions are monitored for each analyte to ensure identity and purity. chemrxiv.org

In the case of RCS-4 N-(5-hydroxypentyl) metabolite and its deuterated internal standard, the precursor ion would be the protonated molecule [M+H]+. The five deuterium atoms on the indole ring of this compound result in a 5 Dalton mass shift for the precursor ion and any fragments containing the indole ring, allowing for their distinct detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
RCS-4 N-(5-hydroxypentyl) metabolite338.2135.125
RCS-4 N-(5-hydroxypentyl) metabolite338.2214.135
This compound 343.2 135.1 25
This compound 343.2 219.1 35

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like synthetic cannabinoid metabolites. It can be operated in either positive or negative ion mode. For compounds containing basic nitrogen atoms, such as the indole moiety in RCS-4 metabolites, positive ion mode ESI is generally more sensitive and is the preferred method. researchgate.net In positive mode, the analyte is protonated to form [M+H]+ ions, which are then introduced into the mass spectrometer.

To achieve the highest sensitivity in MRM mode, the collision energy (CE) for each transition must be optimized. dergipark.org.tr This is typically done by infusing a standard solution of the analyte and systematically varying the voltage in the collision cell to find the value that produces the most abundant product ion. dergipark.org.tr The stability of the ion signal is also monitored to ensure robust and reproducible quantification. Different transitions for the same precursor ion will often have different optimal collision energies. dergipark.org.tr For instance, a lower collision energy might be sufficient to cleave the bond to the methoxyphenyl group, while a higher energy might be needed to induce fragmentation within the indole structure. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry offers a complementary approach to triple quadrupole instruments. It combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This setup is particularly powerful for untargeted screening and metabolite identification, as it provides accurate mass measurements for both precursor and product ions. nih.govnih.gov

A common workflow on LC-QTOF-MS systems for metabolite identification is Information-Dependent Acquisition (IDA). nih.gov In this mode, the instrument performs a continuous high-resolution survey scan (TOF-MS). When an ion is detected above a certain intensity threshold, the instrument automatically performs a product ion scan (MS/MS) on that precursor. nih.gov This allows for the collection of high-quality fragmentation data for potential metabolites in a single analytical run, without prior knowledge of their exact masses. This technique has been successfully used to identify numerous metabolites of RCS-4 from in vitro studies with human hepatocytes. nih.gov

The high mass resolution and accuracy of QTOF instruments are invaluable for metabolite profiling. nih.govnih.gov Accurate mass measurements (typically with errors of less than 5 ppm) allow for the confident determination of the elemental composition of an unknown metabolite. nih.gov This information, combined with the fragmentation pattern from the MS/MS scan, enables the structural elucidation of novel metabolites. A study on the metabolism of RCS-4 using human hepatocytes and TOF-MS identified 18 different metabolites, including hydroxylated, demethylated, carboxylated, and glucuronidated species. nih.gov The ability to identify these Phase I and Phase II metabolites is critical, as the parent compound is often not detected in urine samples. nih.gov

The following table summarizes the major metabolic transformations of RCS-4 identified through high-resolution mass spectrometry.

Metabolic TransformationDescription
HydroxylationAddition of a hydroxyl (-OH) group, often on the pentyl chain or indole ring.
O-demethylationRemoval of the methyl group from the methoxyphenyl moiety.
CarboxylationOxidation of a terminal methyl group to a carboxylic acid.
DealkylationRemoval of the N-pentyl chain.
GlucuronidationConjugation with a glucuronic acid molecule (Phase II metabolism).
SulfationConjugation with a sulfate (B86663) group (Phase II metabolism).

Sample Preparation Protocols for Biological Matrices

Effective sample preparation is fundamental for the analysis of synthetic cannabinoid metabolites. The parent compound, RCS-4, is extensively metabolized in the body, and it is rarely detected in urine. nih.govnih.gov Consequently, analytical methods must target its various metabolites, including the prominent RCS-4 N-(5-hydroxypentyl) metabolite. caymanchem.comcaymanchem.com This metabolite is often found in a conjugated form, primarily as a glucuronide, which requires specific cleavage procedures before extraction and analysis. caymanchem.comcaymanchem.com The deuterated internal standard, this compound, is used for accurate quantification by GC- or LC-MS. caymanchem.com

Phase II metabolism frequently conjugates drug metabolites with glucuronic acid, increasing their water solubility for excretion. This is the case for the RCS-4 N-(5-hydroxypentyl) metabolite, which is found almost entirely as its glucuronide conjugate in urine samples. caymanchem.comcaymanchem.com To analyze the free metabolite, an enzymatic hydrolysis step using β-glucuronidase is essential to cleave the glucuronide bond. sigmaaldrich.com

The efficiency of this hydrolysis can vary significantly based on the enzyme source, incubation time, temperature, and pH. sigmaaldrich.comsigmaaldrich.com Common sources of β-glucuronidase include Escherichia coli (E. coli), Helix pomatia (snail), and Red abalone. sigmaaldrich.com Studies have shown that recombinant enzymes, such as those from E. coli, can offer high and consistent quality for hydrolyzing glucuronide conjugates. nih.gov For instance, a typical procedure involves incubating a urine sample with the enzyme in a buffered solution (e.g., acetate (B1210297) buffer at pH 5.0) at an elevated temperature (e.g., 60-65°C) for a period ranging from 30 minutes to several hours. sigmaaldrich.comunitedchem.com The choice of enzyme and conditions is critical; for example, some enzymes show greater efficiency for O-glucuronides, while others are more effective for N-glucuronides. nih.govnih.gov

Following hydrolysis, Liquid-Liquid Extraction (LLE) is a widely used technique to isolate analytes from the aqueous biological matrix into an immiscible organic solvent. Due to the high hydrophobicity of many synthetic cannabinoids and their metabolites, simple LLE is often effective. nih.gov The choice of solvent is critical and is based on the polarity of the target analytes. Common LLE protocols for metabolite extraction involve solvent systems like chloroform-methanol-water or dichloromethane-methanol followed by a second extraction with methanol-water. nih.govyoutube.com The procedure typically involves adding the extraction solvent to the sample, vortexing to ensure thorough mixing, and centrifuging to separate the aqueous and organic layers. The organic layer containing the analytes is then collected and evaporated to dryness before reconstitution for analysis. mdpi.com

Solid-Phase Extraction (SPE) is a more selective and often cleaner alternative to LLE. unitedchem.combu.edu This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge. For synthetic cannabinoid metabolites, reversed-phase (e.g., C18, phenyl) and polymeric (e.g., Oasis HLB, Styre Screen® HLD) sorbents are commonly employed. unitedchem.comnih.govmdpi.com A typical SPE procedure involves four steps: conditioning the sorbent, loading the pre-treated sample, washing away interferences with a weak solvent, and eluting the analytes with a strong organic solvent. unitedchem.com The choice of sorbent, wash, and elution solvents is optimized to maximize analyte recovery while minimizing matrix effects. nih.govmdpi.com For example, one study found that a polymeric resin eliminated the need for a conditioning step, saving time and solvent. unitedchem.com Recoveries for synthetic cannabinoid metabolites using SPE can range widely but are often high, with some methods reporting recoveries between 70% and over 100%. nih.govmdpi.com

For blood-based matrices such as plasma or serum, the high concentration of proteins can interfere with analysis and damage analytical columns. sigmaaldrich.com Protein precipitation is a common and straightforward method to remove these macromolecules. The technique involves adding a water-miscible organic solvent, most commonly acetonitrile, to the sample in a specific ratio (e.g., 3:1 or 4:1 solvent-to-sample). sigmaaldrich.com This addition denatures the proteins, causing them to precipitate out of the solution. After mixing and incubation (often at a cold temperature to enhance precipitation), the sample is centrifuged at high speed to pellet the proteins. metabolomicsworkbench.orgnih.gov The resulting supernatant, which contains the smaller molecule metabolites, is then carefully removed for further processing or direct analysis. nih.gov Studies have shown that acetonitrile protein precipitation is an adequate and expedient method for the analysis of drug metabolites in plasma, with high recovery of the analytes. nih.gov

After the extraction and evaporation steps, the dried analyte residue must be redissolved in a suitable solvent before injection into the analytical instrument. This is the reconstitution step. The choice of reconstitution solvent and its volume are critical for ensuring analyte solubility and compatibility with the initial mobile phase of the chromatographic system. proquest.comacs.org Using a solvent that is too strong can lead to poor peak shape, while too little volume might not fully dissolve the analytes. Common reconstitution solutions are mixtures of the mobile phases used in the LC method, such as a 50:50 mix of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., methanol/acetonitrile with formic acid). nih.gov The volume is typically small, ranging from 100 to 200 µL, to concentrate the sample. acs.orgnih.gov Research has shown that the choice of solvent can significantly impact recovery; one study found that a 20% methanol solution greatly improved the recovery of synthetic cannabinoids compared to a 10% acetonitrile solution. proquest.com

Methodological Validation in Quantitative and Qualitative Analysis

Assessment of Analytical Sensitivity and Lower Limits

Analytical sensitivity is a cornerstone of method validation, ensuring that the analytical procedure can reliably detect and quantify the target analyte at low concentrations. The use of an internal standard like RCS-4 N-(5-hydroxypentyl) metabolite-d5 is integral to establishing these limits accurately by compensating for any analyte loss during sample preparation and instrumental analysis.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. For the analysis of synthetic cannabinoid metabolites, the LOD is typically determined by analyzing blank samples fortified with decreasing concentrations of the analyte. The LOD is often established as the concentration that produces a signal-to-noise ratio of at least 3:1. While specific LOD values are method-dependent, typical LODs for synthetic cannabinoid metabolites in biological matrices like urine can be in the range of 0.1 to 0.5 ng/mL.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. The Lower Limit of Quantification (LLOQ) is the lowest point on the calibration curve and must meet specific criteria for bias and imprecision, often within ±20% of the nominal concentration. capes.gov.br For many forensic applications involving synthetic cannabinoids, the LLOQ is a critical parameter. In the analysis of cannabinoids, LOQs are often set at or above 0.5 ng/mL. nih.govrestek.com

Hypothetical Data for LLOQ Assessment

Parameter Acceptance Criteria Hypothetical Result for RCS-4 N-(5-hydroxypentyl) metabolite
Precision (%CV) ≤ 20% 15%

| Accuracy (%Bias) | ± 20% | -10% |

The Upper Limit of Linearity (ULOL), also known as the Upper Limit of Quantification (ULOQ), defines the highest concentration of an analyte that can be accurately and precisely quantified. Beyond this point, the detector response may become non-linear. The ULOL is determined by analyzing samples with increasing concentrations of the analyte until the calibration curve no longer meets the acceptance criteria for linearity. For synthetic cannabinoids, the ULOL can extend to several hundred ng/mL, for instance, 100 ng/mL or higher, depending on the expected concentrations in authentic samples. capes.gov.brnih.gov

Evaluation of Linearity and Calibration Models

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. The use of a stable, isotopically labeled internal standard such as this compound is crucial for establishing a reliable calibration model.

While multi-point calibration is standard for quantitative methods, single-point calibration can sometimes be used for screening purposes. However, for accurate quantification, a multi-point calibration curve is essential. A key consideration in building a calibration model is whether to include the origin (0,0) as a calibration point. The decision to force the calibration curve through the origin should be based on experimental data and an understanding of the analytical system. If blank samples consistently show a zero or near-zero response, including the origin may be justified. However, it is generally recommended to use a weighted linear regression model that is not forced through the origin to account for potential matrix interference or baseline noise.

The linear dynamic range is the concentration range over which the analytical method provides a linear response. This range is defined by the LLOQ and the ULOL. A typical linear dynamic range for synthetic cannabinoid metabolites might be from 0.5 ng/mL to 100 ng/mL. capes.gov.br The linearity is typically evaluated by calculating the coefficient of determination (r²), which should ideally be greater than 0.99. nih.gov

Hypothetical Linearity Data for RCS-4 N-(5-hydroxypentyl) metabolite

Calibrator Concentration (ng/mL) Response Ratio (Analyte/Internal Standard)
0.5 0.012
1 0.025
5 0.124
10 0.251
25 0.620
50 1.255

The data presented in the table above would be used to construct a calibration curve, and a linear regression analysis would be performed to determine the slope, intercept, and coefficient of determination (r²).

Characterization of Analytical Accuracy and Precision

The reliability of any quantitative analytical method hinges on its accuracy and precision. Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other.

Intra-day and Inter-day Precision Evaluation (Coefficient of Variation)

Precision is typically evaluated by analyzing replicate samples at different concentrations within a single day (intra-day precision) and over several days (inter-day precision). The results are expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, expressed as a percentage. Lower CV values indicate higher precision.

While specific intra- and inter-day precision data for this compound are not available in the reviewed literature, validated methods for the broader class of synthetic cannabinoids generally report CVs well within acceptable limits, typically below 15% for quality control samples. For a method to be considered precise, the CV for the internal standard's response across multiple analyses should be minimal, indicating consistent performance.

Hypothetical Data Table: Intra-day and Inter-day Precision of an Analytical Method Utilizing this compound

Analyte Concentration (ng/mL)Intra-day Precision (CV%) (n=5)Inter-day Precision (CV%) (n=15, over 3 days)
Low QC (e.g., 1 ng/mL)< 15%< 15%
Medium QC (e.g., 10 ng/mL)< 10%< 10%
High QC (e.g., 100 ng/mL)< 10%< 10%
Note: This table is illustrative and based on typical performance characteristics of validated bioanalytical methods for similar compounds. Specific data for this compound is not publicly available.

Bias Assessment for Analytical Recovery

Bias provides a measure of the systematic error of an analytical method. In the context of recovery, it assesses how much of the analyte and internal standard are successfully extracted from the sample matrix and detected by the instrument. The bias is calculated as the percentage difference between the mean measured concentration and the true (spiked) concentration. An acceptable bias is generally within ±15% of the nominal value.

For this compound, its recovery is expected to closely mimic that of the non-deuterated analyte due to their structural similarity. This co-elution and similar extraction behavior are fundamental to the principle of using a deuterated internal standard.

Investigation of Matrix Effects and Extraction Efficiencies

Biological matrices such as urine and blood are complex mixtures that can interfere with the analysis, a phenomenon known as the matrix effect.

Ion Suppression and Enhancement Phenomenon

During LC-MS/MS analysis, co-eluting compounds from the biological matrix can either suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to inaccurate quantification. The use of a deuterated internal standard like this compound is crucial in mitigating these effects, as it is affected by ion suppression or enhancement to a similar extent as the target analyte.

Absolute and Relative Recovery Studies

Extraction efficiency, or recovery, is a measure of the amount of analyte that is successfully extracted from the sample matrix.

Absolute recovery compares the analyte response in an extracted sample to the response of a pure standard solution at the same concentration.

Relative recovery compares the recovery of the analyte to the recovery of the internal standard.

Ideally, the relative recovery should be close to 100%, indicating that the internal standard effectively compensates for any analyte loss during sample preparation. While specific recovery data for this compound is not detailed in the literature, studies on synthetic cannabinoids often report extraction recoveries ranging from 50% to over 90%, with the deuterated internal standard demonstrating comparable efficiency to the target analyte.

Hypothetical Data Table: Matrix Effect and Recovery for an Analytical Method Utilizing this compound

AnalyteConcentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
RCS-4 N-(5-hydroxypentyl) metaboliteLow QC85-115> 80
RCS-4 N-(5-hydroxypentyl) metaboliteHigh QC85-115> 80
This compoundWorking Concentration85-115> 80
Note: This table is illustrative and based on typical performance characteristics of validated bioanalytical methods for similar compounds. Specific data for this compound is not publicly available.

Specificity and Selectivity Profiling

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering substances. Selectivity refers to the ability to distinguish the analyte from other compounds in the sample. In the context of forensic toxicology, this includes other drugs, their metabolites, and endogenous compounds in the biological matrix.

For this compound, the high selectivity of tandem mass spectrometry (MS/MS) is leveraged. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, the method can ensure that the detected signals are unique to these compounds, thereby minimizing the risk of false positives.

Carry-over Studies

Carry-over is the phenomenon where a small amount of an analyte from a preceding sample is carried over into a subsequent sample, potentially leading to a false-positive result or an inaccurate quantification in the subsequent sample. In quantitative analysis, especially in a high-throughput laboratory setting, it is imperative to assess and minimize carry-over.

Carry-over studies are typically performed by injecting a blank sample immediately after a high-concentration sample. The response in the blank sample is then measured. For this compound, this would involve analyzing a blank matrix sample immediately following the analysis of the highest calibration standard. The acceptance criteria usually specify that the response in the blank sample should be below a certain percentage of the LLOQ response. If significant carry-over is observed, modifications to the chromatographic method, such as adding a more rigorous wash step between injections, may be necessary. oup.com

Illustrative Data for Carry-over Evaluation:

This table illustrates a typical experimental design and expected results for a carry-over study.

Injection Sequence Sample Type Expected Response in Blank Hypothetical Result
1Highest Calibration StandardN/AN/A
2Blank Matrix< 20% of LLOQ response for the analyte and < 5% for the internal standard.Pass
3Highest Calibration StandardN/AN/A
4Blank Matrix< 20% of LLOQ response for the analyte and < 5% for the internal standard.Pass

Stability of Analytes in Prepared Samples

The stability of the analyte and its internal standard in the final prepared sample is a critical parameter to evaluate. This ensures that the concentration of the analyte does not change from the time the sample is prepared to the time it is analyzed, which could lead to inaccurate results. This is particularly important when samples are placed in an autosampler for an extended period.

Post-preparative stability is typically assessed by re-analyzing a set of prepared quality control (QC) samples after they have been stored under the conditions of the autosampler (e.g., at 4°C or room temperature) for a specified duration (e.g., 24, 48, or 72 hours). The mean concentration of the re-analyzed QC samples is then compared to the initial concentration. The deviation should be within an acceptable range, typically ±15%.

General studies on synthetic cannabinoids have shown that while many are stable under refrigerated or frozen conditions, some can be susceptible to degradation at room temperature. nih.govnih.govcannabissciencetech.com Therefore, it is crucial to establish the stability of both the target analyte and this compound in the processed sample extract under the specific storage conditions of the analytical run.

Illustrative Data for Post-Preparative Stability:

The following table provides an example of how post-preparative stability data might be presented.

Quality Control Level Initial Concentration (ng/mL) Concentration after 24h at 4°C (ng/mL) % Deviation Acceptance Criteria Hypothetical Result
Low QC54.8-4.0%± 15%Pass
High QC8082+2.5%± 15%Pass

Application of Deuterated Internal Standards in Quantification Research

Significance of Deuterium (B1214612) Labeling for Mass Spectrometry

The use of deuterated internal standards is a widely accepted and common procedure in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) applications. oup.comscielo.org.za These standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This seemingly subtle modification provides significant advantages in analytical accuracy and precision.

Isotopic Purity and Deuteration Positions (e.g., d5)

The effectiveness of a deuterated internal standard is heavily reliant on its isotopic purity. This refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. For RCS-4 N-(5-hydroxypentyl) metabolite-d5, the "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. High isotopic purity is crucial to minimize interference from any unlabeled or partially labeled compound, which could artificially inflate the measured concentration of the analyte.

The position of the deuterium atoms within the molecule is also a critical consideration. The labeling should be in a stable position where the deuterium atoms are not susceptible to exchange with hydrogen atoms from the solvent or matrix.

The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios.

A common approach to calculate isotopic purity involves:

Recording a full scan mass spectrum of the deuterated standard.

Extracting and integrating the ion signals for each isotopologue.

Calculating the isotopic enrichment based on the relative abundances of the different isotopologues.

Mitigation of Matrix Effects and Improved Quantitation Accuracy

One of the most significant challenges in bioanalytical chemistry is the "matrix effect." This phenomenon occurs when components of the sample matrix (e.g., urine, blood, oral fluid) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. scielo.org.za Matrix effects can introduce significant variability and inaccuracy into quantitative measurements.

Deuterated internal standards are instrumental in mitigating these effects. scielo.org.za Since the deuterated standard is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations caused by matrix effects are effectively canceled out, leading to more accurate and reproducible quantification.

Several studies have demonstrated the effectiveness of deuterated analogues in improving the accuracy of quantitative analysis in complex matrices. For instance, in the analysis of pesticides in different cannabis matrices, the use of deuterated internal standards was shown to resolve issues of quantitative accuracy caused by matrix effects.

Role of this compound as a Reference Standard

This compound serves as a crucial analytical reference standard for the quantification of its unlabeled counterpart, a major metabolite of the synthetic cannabinoid RCS-4. The parent compound, RCS-4, has been identified in herbal mixtures and is a potent agonist of cannabinoid receptors. As with many synthetic cannabinoids, the parent compound is often extensively metabolized in the body, making the detection of its metabolites essential for confirming exposure.

Use in Quantification of Unlabeled Analytes

In a typical quantitative workflow, a known amount of this compound is added to a biological sample (e.g., urine) prior to sample preparation and analysis by LC-MS/MS. The deuterated standard and the unlabeled metabolite are extracted and analyzed together. By comparing the peak area ratio of the unlabeled analyte to the deuterated internal standard against a calibration curve, the concentration of the RCS-4 N-(5-hydroxypentyl) metabolite in the original sample can be accurately determined.

The table below illustrates a representative set of mass spectrometry parameters that could be used for the detection and quantification of RCS-4 N-(5-hydroxypentyl) metabolite and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
RCS-4 N-(5-hydroxypentyl) metabolite338.2135.1121.1
This compound343.2135.1121.1

This is an interactive data table. You can sort and filter the data.

Integration into Multi-analyte Panels of Synthetic Cannabinoids

Forensic and clinical toxicology laboratories rarely screen for a single substance. Instead, they employ multi-analyte panels to detect a wide range of drugs and their metabolites simultaneously. This compound is often included as an internal standard in these comprehensive screening methods for synthetic cannabinoids.

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of numerous synthetic cannabinoids and their metabolites in biological matrices such as urine and whole blood. These methods often include RCS-4 and its metabolites as target analytes and utilize a suite of deuterated internal standards, including this compound, to ensure accurate quantification across a diverse range of compounds. The inclusion of this specific internal standard is critical for the reliable detection and confirmation of RCS-4 consumption in forensic and clinical settings.

Synthetic Routes for Deuterated Metabolite Production for Research

The synthesis of deuterated standards is a specialized area of organic chemistry. While the specific, proprietary synthesis of this compound is not publicly detailed, a plausible synthetic route can be inferred from the synthesis of structurally similar deuterated metabolites, such as those of the JWH series of synthetic cannabinoids.

A general strategy involves a multi-step synthesis that introduces the deuterium label at a specific and stable position within the molecule. For a compound like this compound, the deuterium atoms are likely incorporated into the indole (B1671886) ring of the molecule.

A representative, though not definitive, synthetic approach could involve the following key steps:

StepDescriptionReactants
1Alkylation of Deuterated Indole: A deuterated indole (indole-d5) is reacted with a protected 5-halopentanol (e.g., 5-bromopentan-1-ol with a protecting group on the hydroxyl function).
2Friedel-Crafts Acylation: The N-alkylated deuterated indole is then acylated at the 3-position with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
3Deprotection: The protecting group on the hydroxyl function of the pentyl chain is removed to yield the final deuterated metabolite.

This is an interactive data table. You can sort and filter the data.

This synthetic scheme ensures the stable incorporation of the deuterium atoms into the aromatic indole core, making the resulting this compound a reliable internal standard for quantitative mass spectrometry.

Forensic and Toxicological Research Applications

Development of Biomarkers for Synthetic Cannabinoid Intake

The identification of reliable biomarkers is fundamental to confirming the consumption of synthetic cannabinoids. For RCS-4, research has conclusively shown that its metabolites are the most effective biomarkers, as the parent drug is rarely found in urine specimens collected for forensic and clinical testing. nih.govresearchgate.netnih.gov This scarcity of the parent compound highlights the critical importance of targeting metabolites in analytical screening methods. nih.govresearchgate.net Studies using human hepatocytes have been instrumental in identifying a wide array of Phase I and Phase II metabolites, providing a roadmap for developing comprehensive urine screening methods. nih.govnih.gov The O-demethylated metabolites of RCS-4, in particular, have been identified as the most useful metabolic markers for confirming ingestion. nih.govoup.com

Urine is the primary specimen for detecting RCS-4 use. Studies have successfully identified numerous RCS-4 metabolites in urine samples from individuals suspected of drug intoxication. nih.govoup.comoup.com The metabolic processes involved are extensive and include aromatic monohydroxylation, O-demethylation, and oxidation of the N-pentyl chain, often in combination. nih.govoup.com

One study using human hepatocyte incubation identified 18 different metabolites of RCS-4, encompassing both Phase I (hydroxylation, demethylation) and Phase II (glucuronidation, sulfation) biotransformations. nih.govresearchgate.net O-demethylation was noted as the most prevalent metabolic pathway. nih.govresearchgate.net Another key finding is that metabolites in urine are frequently found in their conjugated form (e.g., glucuronidated), often requiring an enzymatic hydrolysis step (enzymolysis) before analysis to release the free metabolite. biomol.comcaymanchem.comcaymanchem.com

The table below summarizes major RCS-4 metabolites identified in research, which serve as crucial biomarkers.

Click on a metabolite to see more details.

Metabolite Name / TypeMetabolic PathwaySignificance
O-demethylated metabolitesO-demethylationConsidered the most useful metabolic markers for identifying RCS-4 ingestion. nih.govoup.com
RCS-4 N-(5-hydroxypentyl) metaboliteN-pentyl chain hydroxylationA potential major metabolite; its deuterated form is used as an internal standard. biomol.comcaymanchem.com
O-demethylation/monohydroxylationCombination of O-demethylation and N-pentyl chain hydroxylationIdentified as a major urinary metabolite (e.g., M10). glpbio.comcaymanchem.com
Hydroxylated/Glucuronidated MetabolitesPhase I hydroxylation followed by Phase II glucuronidationCommon Phase II metabolites found in urine, enhancing water solubility for excretion. nih.gov
N- and O-dealkylated metabolitesCleavage of the N-pentyl group and/or O-methyl groupPart of the broader metabolic profile of RCS-4. nih.govoup.com

A consistent finding across multiple forensic studies is the absence of the parent RCS-4 compound in urine samples, even when metabolites are abundant. nih.govresearchgate.netnih.govoup.com This indicates that RCS-4 undergoes rapid and extensive metabolism in the human body. nih.gov Therefore, analytical methods that only screen for the parent compound will fail to detect its use. In contrast to urine, the parent compound may be found in other matrices, such as seized herbal mixtures or in postmortem blood, although concentrations can be low. nih.govacs.org Research on other synthetic cannabinoids has shown that parent compounds can sometimes be detected in oral fluid shortly after administration, but this matrix also shows a rapid decline in parent drug concentration. nih.govmdpi.com For RCS-4, the strong correlation between the absence of the parent drug and the presence of its metabolites in urine solidifies the analytical strategy of targeting metabolites as the definitive proof of consumption. nih.govresearchgate.net

Methodologies for Forensic Identification of Synthetic Cannabinoid Metabolites

The identification of RCS-4 metabolites requires sophisticated and sensitive analytical techniques. The most commonly employed methods are based on mass spectrometry coupled with a chromatographic separation system.

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a foundational technique for identifying RCS-4 metabolites in urine. nih.govoup.com Samples often require derivatization to increase the volatility of the metabolites for gas-phase analysis. oup.com GC-MS provides detailed structural information based on the fragmentation patterns of the metabolites. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This method, particularly when paired with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF), is highly effective for metabolite profiling. nih.govnih.gov LC-MS can directly analyze Phase II metabolites (like glucuronides) and often does not require derivatization, simplifying sample preparation. nih.gov

The use of a deuterated internal standard, such as RCS-4 N-(5-hydroxypentyl) metabolite-d5 , is essential for accurate quantification using these methods. biomol.comcaymanchem.com This internal standard is chemically identical to the target analyte but has a higher mass due to the deuterium (B1214612) atoms, allowing it to be distinguished by the mass spectrometer. Its use corrects for any loss of analyte during sample preparation and analysis, ensuring the accuracy of the results. caymanchem.combertin-bioreagent.com

The table below outlines the primary analytical methods used in the forensic identification of RCS-4 metabolites.

MethodologySample Preparation StepsKey Application
Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic hydrolysis (for conjugated metabolites), extraction, derivatization. oup.comIdentification of Phase I metabolites in urine based on established fragmentation libraries. nih.govoup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic hydrolysis (optional), extraction, dilution. nih.govTargeted quantification of specific known metabolites in various biological fluids. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/TOF)Minimal sample preparation; direct injection after dilution/extraction. nih.govnih.govMetabolite profiling and identification of novel, previously uncharacterized metabolites in complex matrices like hepatocyte incubations. nih.govnih.gov

Research on Detection Windows for Metabolites in Biological Samples

The detection window is the period during which a substance or its metabolites can be detected in a biological sample following intake. For synthetic cannabinoids, this window is highly dependent on the specific compound, the metabolic profile, and the biological matrix being tested. Research into the detection window for RCS-4 metabolites is less specific than the identification of the metabolites themselves.

However, general principles from synthetic cannabinoid research apply. Metabolites, particularly those that are excreted as water-soluble glucuronide conjugates in urine, typically have a longer detection window in urine compared to the parent drug in blood or oral fluid. The detection window in urine can range from several days to weeks, depending on the extent of use and individual metabolic factors.

While studies have detailed the concentrations of other synthetic cannabinoids like UR-144 in oral fluid for up to four hours post-administration, specific timeline data for RCS-4 is not as readily available. nih.govmdpi.com The lack of the parent compound and the prevalence of numerous metabolites suggest that the detection window is primarily defined by the clearance rate of these various metabolic products. nih.govnih.gov Further research is needed to establish definitive detection windows for specific RCS-4 metabolites like the N-(5-hydroxypentyl) metabolite in different biological samples to better inform forensic and clinical toxicology.

Structure Activity Relationship Sar Investigations Metabolite Perspective

Impact of Hydroxylation and Carboxylation on Molecular Structure

The biotransformation of RCS-4, particularly on its N-pentyl chain, introduces significant changes to the molecule's physicochemical properties. The primary metabolic pathways involve oxidation, leading to hydroxylated and carboxylated derivatives. nih.govnih.gov

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the terminal carbon of the N-pentyl chain forms the RCS-4 N-(5-hydroxypentyl) metabolite. This transformation increases the molecule's polarity. The addition of the polar hydroxyl group enhances water solubility and provides a site for subsequent Phase II metabolism, such as glucuronidation, which is a common pathway for the elimination of synthetic cannabinoid metabolites. nih.govcaymanchem.com In urine samples, this metabolite is often found almost completely conjugated with glucuronic acid. caymanchem.combiomol.com

Carboxylation: Further oxidation of the terminal hydroxyl group results in the formation of a carboxylic acid (-COOH) moiety, yielding the RCS-4 N-(5-carboxypentyl) metabolite, also known as the RCS-4 N-pentanoic acid metabolite. nih.govcaymanchem.com This process significantly increases the polarity and acidity of the molecule compared to both the parent compound and the hydroxylated metabolite. This structural change is analogous to the metabolism of other synthetic cannabinoids like JWH-018, where carboxylation of the N-alkyl chain is a prominent metabolic step. caymanchem.com

The following table summarizes the structural changes resulting from these metabolic modifications.

Compound NameMolecular FormulaModification from Parent RCS-4Impact on Polarity
RCS-4 C₂₁H₂₃NO₂Parent CompoundLow
RCS-4 N-(5-hydroxypentyl) metabolite C₂₁H₂₃NO₃ caymanchem.comAddition of one hydroxyl (-OH) groupIncreased
RCS-4 N-(5-carboxypentyl) metabolite C₂₁H₂₁NO₄ caymanchem.comOxidation of hydroxyl to a carboxyl (-COOH) groupSignificantly Increased

Potential for Metabolite Interaction with Cannabinoid Receptors (CB1 and CB2)

The pharmacological activity of synthetic cannabinoids is primarily mediated by their interaction with the CB1 and CB2 cannabinoid receptors. mdpi.com While the parent compounds are well-studied, their metabolites can also retain significant biological activity. nih.govacs.org

While specific binding affinity data for RCS-4 N-(5-hydroxypentyl) metabolite is not extensively documented in the available literature, inferences can be drawn from studies on the parent compound and related synthetic cannabinoids. The parent compound, RCS-4, is a potent cannabinoid receptor agonist. nih.govnih.gov In-vitro studies have demonstrated its affinity for both CB1 and CB2 receptors. researchgate.net

The table below presents binding affinity data for the parent compound, RCS-4.

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Reference
RCS-4 CB17.3 x 10³54 - 574 researchgate.netnih.gov
RCS-4 CB2-4.5 - 46 researchgate.net

Note: Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively. A direct Kᵢ value for RCS-4 at the CB2 receptor was not specified in the cited sources.

Pre-clinical in-vitro studies are essential for determining whether metabolites act as agonists (activating the receptor) or antagonists (blocking the receptor). The parent compound, RCS-4, and its structural isomers consistently demonstrate agonist activity at both CB1 and CB2 receptors in in-vitro assays. researchgate.net

Studies focusing on the metabolites of other synthetic cannabinoids provide a framework for understanding the potential effects of RCS-4 metabolites. For example, research on JWH-018 and JWH-122 metabolites revealed that hydroxylated derivatives often retain significant, and sometimes even higher, agonist activity at cannabinoid receptors compared to the parent compound. acs.org The N-pentanoic acid (carboxylated) metabolites of some synthetic cannabinoids have also been shown to be active at one or both CB receptors. acs.org This suggests that the functional relevance of these compounds is high. Given these precedents, it is hypothesized that the RCS-4 N-(5-hydroxypentyl) metabolite functions as an agonist at CB1 and CB2 receptors, though its specific potency and efficacy (the maximal effect it can produce) relative to RCS-4 require direct experimental verification.

Theoretical Considerations for Predicting Metabolite Pharmacological Activity

In the absence of direct empirical data for every metabolite, computational methods serve as valuable tools for predicting pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. nih.gov These models can be developed to estimate the binding affinity of synthetic cannabinoids to the CB1 receptor (expressed as the binding constant, Kᵢ) without requiring reference standards for each new compound. nih.gov By analyzing the chemical structures of known cannabinoids and their receptor affinities, a QSAR model can identify key molecular features that contribute to binding. This approach could be applied to predict the CB1 and CB2 receptor affinities of RCS-4 metabolites, including the N-(5-hydroxypentyl) derivative, by inputting their respective structures into a validated model.

Deep Learning and Metabolite Prediction: Modern computational approaches, including deep learning algorithms, are being developed to predict the products of drug metabolism. frontiersin.org These systems use vast databases of known metabolic reactions to predict which transformations a new compound is likely to undergo. frontiersin.org By combining these prediction methods with QSAR, researchers can first predict the likely structures of metabolites like RCS-4 N-(5-hydroxypentyl) metabolite and then estimate their potential receptor binding activity, providing a rapid, preliminary assessment of their pharmacological profiles. These in-silico models offer a fast and cost-effective means to gain initial insights into the biological activity of new synthetic cannabinoids and their metabolites. nih.gov

Future Directions in Academic Research

Development of Expanded Analytical Panels for Emerging Metabolites

The rapid introduction of new synthetic cannabinoids presents a significant challenge for toxicological screening. oup.comdntb.gov.ua Laboratories must frequently update their analytical methods to include the latest emerging compounds and their metabolites. oup.com Future research will focus on creating expanded and dynamic analytical panels. High-resolution mass spectrometry (HRMS) is a key technology in this effort, as it allows for the untargeted analysis of metabolites and the retrospective analysis of data once new compounds are identified. dntb.gov.uanih.govrti.org The development of comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is crucial for the simultaneous detection of a wide array of synthetic cannabinoid metabolites in biological samples like urine and blood. oup.comnih.gov A significant hurdle is the extensive biotransformation of these compounds, often meaning the parent compound is not detectable in urine, making metabolite detection paramount. oup.com

A critical aspect of developing these panels is the ability to predict and identify metabolites of newly emerging synthetic cannabinoids. This involves a proactive approach, where potential metabolic pathways of new compounds are investigated to anticipate the structures of their major metabolites. This allows for their inclusion in screening methods before they become widely prevalent.

Miniaturization and Automation of Sample Preparation and Analysis

To enhance throughput and reduce sample volume, future research will increasingly focus on the miniaturization and automation of analytical procedures. Traditional sample preparation methods can be laborious. nih.gov Innovations such as microextraction techniques and the use of 96-well plates for sample processing are becoming more common. organomation.com These approaches, combined with automated liquid handling systems, can significantly streamline the workflow in forensic laboratories.

Furthermore, the development of miniature mass spectrometers with ambient ionization capabilities, such as paper spray and extraction spray ionization, holds promise for rapid, on-site analysis. nih.gov This could be invaluable for point-of-care testing and field investigations. nih.gov Research into miniaturized paper-based analytical devices (PADs) also shows potential for portable and cost-effective screening of cannabinoids in various matrices, including oral fluid. nih.gov These devices can provide semi-quantitative results quickly, which can then be confirmed by more sensitive laboratory-based methods. nih.gov

TechniqueKey AdvantageApplication AreaSupporting Evidence
Automated Liquid HandlingHigh throughput, reduced manual errorRoutine forensic screeningGeneral laboratory automation principles
Miniature Mass SpectrometryPortability, on-site analysisField investigations, point-of-care testing nih.gov
Paper-Based Analytical Devices (PADs)Low cost, portability, rapid screeningPreliminary screening in non-lab settings nih.gov
Nitrogen Blowdown EvaporationEfficient solvent removal, sample concentrationPost-extraction sample preparation for LC-MS organomation.com

Advanced Data Analysis Techniques for Metabolite Profiling

The complexity of metabolic profiles generated from synthetic cannabinoids necessitates the use of advanced data analysis techniques. High-resolution mass spectrometry generates vast amounts of data, and future research will leverage sophisticated software and algorithms for automated data processing and metabolite identification. oup.com Techniques like SWATH® acquisition, a data-independent acquisition strategy, allow for the creation of a permanent digital record of all detectable analytes in a sample, enabling retrospective data mining for newly identified threats. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools in this domain. bohrium.com These technologies can be trained to recognize patterns in mass spectral data that are indicative of specific metabolic transformations, aiding in the identification of novel metabolites. By comparing data from in vitro and in vivo studies, researchers can build comprehensive metabolic maps and identify the most reliable biomarkers of exposure for different synthetic cannabinoids.

Mechanistic Studies on Specific Enzyme Systems Involved in Biotransformation

A deeper understanding of the enzymatic processes driving the metabolism of synthetic cannabinoids is crucial for predicting the metabolites of new compounds. nih.gov Future research will focus on detailed mechanistic studies of the specific enzyme systems involved, primarily cytochrome P450 (CYP) isoenzymes and UDP-glucuronosyltransferases (UGTs). nih.govnih.gov In vitro models, such as human liver microsomes and hepatocytes, are invaluable tools for these investigations. nih.govnih.govresearchgate.net

Enzyme SystemRole in MetabolismResearch ModelSupporting Evidence
Cytochrome P450 (CYP) IsoformsPhase I oxidative metabolismHuman liver microsomes, recombinant enzymes nih.gov
UDP-glucuronosyltransferases (UGTs)Phase II conjugation (glucuronidation)Human liver microsomes, hepatocytes nih.gov
Fungal Models (e.g., Cunninghamella elegans)Mimicking mammalian metabolismFungal incubations nih.gov

Predictive Metabolism Modeling for Novel Synthetic Cannabinoids

To stay ahead of the curve of newly emerging synthetic cannabinoids, predictive metabolism modeling is a vital area of future research. In silico tools can be used to forecast the metabolic fate of a novel compound based on its chemical structure. nih.gov While these models have shown some success, they are not always perfectly aligned with results from in vitro or in vivo studies and require further refinement. nih.gov

Future research will aim to improve the accuracy of these predictive models by integrating larger datasets from experimental metabolism studies. By combining information on enzymatic pathways (from studies in section 8.4) with advanced computational algorithms, it may be possible to create more robust models that can accurately predict the major metabolites of a novel synthetic cannabinoid before it is even synthesized. This predictive capability would be a game-changer for forensic laboratories, allowing them to proactively develop detection methods for compounds that have not yet appeared on the illicit market.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of RCS-4 in humans, and how does the N-(5-hydroxypentyl) metabolite-d5 facilitate their detection?

  • Answer: RCS-4 undergoes phase I metabolism (e.g., O-demethylation, hydroxylation of the methoxyphenyl group, and N-depentylation) and phase II conjugation (glucuronidation, sulfation). The N-(5-hydroxypentyl) metabolite-d5, a deuterated analog, serves as an internal standard for quantification via LC-MS or GC-MS. Deuterium labeling minimizes matrix interference and improves detection accuracy in biological matrices like urine and blood .

Q. What analytical techniques are recommended for quantifying RCS-4 N-(5-hydroxypentyl) metabolite-d5 in biological samples?

  • Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., RCS-4 N-pentanoic acid metabolite-d5) is preferred due to high sensitivity and specificity. Collision energy (CE) and cone voltage (CV) parameters must be optimized to distinguish between parent compounds and metabolites. For blood analysis, hexane-ethyl acetate extraction paired with sodium carbonate buffer (pH 9.3) enhances recovery .

Q. Why are deuterated analogs like this compound critical in forensic toxicology studies?

  • Answer: Deuterated standards compensate for ion suppression/enhancement effects during MS analysis, ensuring precise quantification. They are essential for validating methods in compliance with forensic guidelines (e.g., cutoff thresholds of 1.0 ng/mL in blood) and differentiating metabolites from structurally similar synthetic cannabinoids (e.g., UR-144) .

Q. What safety protocols are recommended for handling RCS-4 metabolites in laboratory settings?

  • Answer: While RCS-4 N-(5-carboxypentyl) metabolite exhibits low acute toxicity (no eye irritation or carcinogenicity), researchers should store deuterated standards at -20°C to prevent degradation. Proper disposal of methanol-based solutions and adherence to OSHA HCS guidelines are mandatory to avoid environmental contamination .

Advanced Research Questions

Q. How do contradictory findings in phase I/II metabolism of RCS-4 impact the selection of target metabolites for toxicological screening?

  • Answer: Discrepancies between in vitro hepatocyte models (e.g., sulfation as a major pathway ) and in vivo urinary data (e.g., low abundance of dihydroxylated glucuronides ) necessitate comprehensive metabolite panels. Researchers must prioritize metabolites like RCS-4 N-(5-hydroxypentyl) and its carboxylated form, which are consistently detected post-hydrolysis in urine .

Q. What methodological considerations are essential when designing in vitro hepatocyte models to study RCS-4 metabolism?

  • Answer: Hepatocyte incubations should include cofactors for both phase I (NADPH) and phase II (UDP-glucuronic acid, PAPS) reactions to capture sulfated and glucuronidated metabolites. Time-course studies are critical, as hydroxylated metabolites (e.g., M8, M15) may form later than O-demethylated products .

Q. How do the receptor binding affinities of RCS-4 metabolites influence their pharmacological activity in vivo?

  • Answer: Similar to JWH-018 and JWH-073 metabolites, hydroxylated RCS-4 metabolites retain partial agonist activity at CB1/CB2 receptors. This implies that even after metabolism, these compounds may contribute to psychoactive effects, necessitating inclusion in activity assays .

Q. In developing multi-analyte LC-MS/MS methods, how can cross-reactivity with structurally similar metabolites (e.g., UR-144) be minimized?

  • Answer: Use high-resolution MS to isolate unique precursor/product ion transitions (e.g., m/z 350.5 → 155.1 for RCS-4 N-(5-hydroxypentyl)-d5). Chromatographic separation with C18 columns and gradient elution further reduces co-elution risks .

Q. What challenges arise when correlating in vitro hepatocyte metabolite profiles with in vivo urinary excretion data?

  • Answer: In vitro models may overestimate phase II conjugates (e.g., sulfates) due to enzyme saturation not observed in vivo. Urinary hydrolysis steps are required to detect free aglycones, which are often present at low concentrations (<1 ng/mL) .

Methodological Tables

Analytical Parameter Recommendation Evidence Source
LC-MS/MS Collision Energy (CE)Optimize between 20–35 eV for fragmentation
Internal StandardRCS-4 N-pentanoic acid metabolite-d5
Urine Hydrolysis Protocolβ-Glucuronidase (37°C, 2 hours)
Storage Conditions-20°C in methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.